

A comparative study on the skin penetration of different 1-Phenoxyethanol formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Phenoxyethanol*

Cat. No.: *B8569426*

[Get Quote](#)

Comparative Study on the Skin Penetration of Different 1-Phenoxyethanol Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin penetration of various **1-Phenoxyethanol** (PE) formulations, drawing upon experimental data from in vitro and in vivo studies. The objective is to offer a clear, data-driven resource for professionals in pharmaceutical and cosmetic research and development. This document summarizes key quantitative data in a structured format, details common experimental protocols for assessing skin penetration, and visualizes the experimental workflow for clarity.

Data Presentation: Quantitative Comparison of 1-Phenoxyethanol Skin Penetration

The following table summarizes the quantitative data on the skin penetration of **1-Phenoxyethanol** from various studies. The data highlights the influence of the vehicle, the presence of other substances, and the type of skin on the extent of penetration.

Formulation/Vehicle	PE Conc.	Skin Type	Duration (h)	Key Findings
In Vitro Studies				
Methanol	Not Specified	Rat	24	64 +/- 4.4% absorbed (static cell, unoccluded); 43 +/- 3.7% absorbed (flow-through cell) [1]
Methanol	Not Specified	Human	6	59.3 +/- 7.0% absorbed (flow-through cell, unoccluded) [1]
Propylene Glycol (PG)	1% w/w	Porcine	24	Significant PE permeation observed [2] [3]
Water-PG (WP)	1% w/w	Porcine	24	Higher PE permeation compared to PG alone [2] [3]
Water-PG with 0.2% w/w Cetylpyridinium Chloride (CPC)	1% w/w	Porcine	24	Highest permeation of PE observed; significantly increased compared to formulations without CPC [1] [2] [3]
Water-PG with 0.2% w/w CPC	1% w/w	Human	24	Highest permeation of PE observed; significantly

increased
compared to
formulations
without CPC[1]
[2][3]

Commercial Antiseptic Solution (octenisept®)	2%	Equine	28	Highest permeability among tested animal species
Commercial Antiseptic Solution (octenisept®)	2%	Bovine	28	Permeability lower than equine skin[4]
Commercial Antiseptic Solution (octenisept®)	2%	Canine	28	Permeability lower than bovine skin[4]
Commercial Antiseptic Solution (octenisept®)	2%	Feline	28	Lowest permeability among tested animal species[4]
Cleaning Gel (Rinse-off)	0.2% & 1.0%	Human	24	~36% dermal absorption
Body Lotion (Leave-on)	0.2% & 1.0%	Human	24	~80% dermal absorption[5]
In Vivo Studies				
Ointment (Basic Formulation)	2.0%	Human	48	Dermal resorption rate of about 45%[6][7]
Water-PG with and without 0.2% w/w CPC	Not Specified	Human	Not Specified	No significant difference in the area under the curve (AUC) of

PE between
formulations with
and without CPC
as measured by
Confocal Raman
Spectroscopy[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of **1-Phenoxyethanol** skin penetration.

In Vitro Skin Permeation using Franz Diffusion Cells

This is the most common method for assessing the in vitro percutaneous absorption of substances.

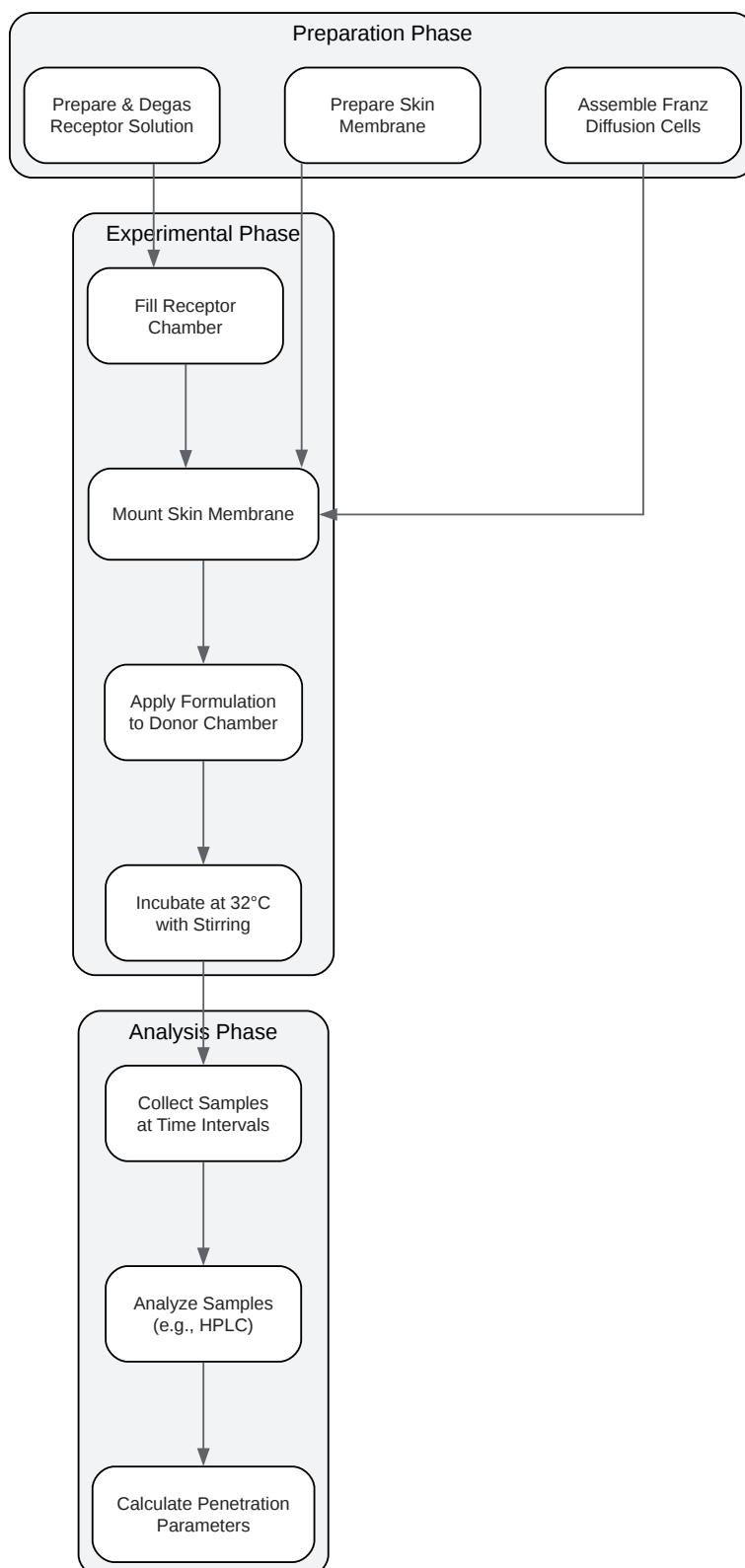
- **Apparatus:** Vertical glass Franz diffusion cells are typically used.[4][9] These consist of a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a receptor solution, separated by a skin membrane.[9] The receptor chamber is usually jacketed to maintain a constant temperature, typically 32°C to mimic skin surface temperature.[10]
- **Membrane Preparation:** Full-thickness or split-thickness skin from human or animal sources (e.g., porcine, rat) is used.[1][2] The skin is thawed (if frozen), and the subcutaneous fat is removed. The skin is then mounted on the Franz cell with the stratum corneum facing the donor chamber.[10]
- **Receptor Solution:** The receptor solution should maintain sink conditions, meaning the concentration of the analyte in the receptor fluid should not exceed 10% of its saturation solubility.[11] Phosphate-buffered saline (PBS) is commonly used for hydrophilic compounds. [10] The solution is typically degassed before use to prevent air bubble formation.[10]
- **Dosing:** A finite dose of the **1-Phenoxyethanol** formulation is applied evenly to the skin surface in the donor chamber.[2][3] The donor chamber may be covered to prevent evaporation.[10]

- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port for analysis.[4] An equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber to maintain a constant volume.[11]
- Analysis: The concentration of **1-Phenoxyethanol** in the collected samples is quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4]
- Data Calculation: The cumulative amount of **1-Phenoxyethanol** permeated per unit area of the skin is plotted against time. From this plot, key parameters such as the steady-state flux (J_{ss}), permeability coefficient (K_p), and lag time can be calculated.

In Vivo Skin Distribution using Confocal Raman Spectroscopy (CRS)

CRS is a non-invasive technique used to measure the concentration of a substance at different depths within the stratum corneum in real-time.

- Instrumentation: A confocal Raman spectrometer is used to acquire Raman spectra from the skin. The instrument uses a laser to excite the molecules in the skin, and the scattered light is collected and analyzed.[8]
- Procedure: A specific area on the volar forearm of a human volunteer is typically selected for the study.[8] The test formulation containing **1-Phenoxyethanol** is applied to the delineated area.
- Data Acquisition: Raman spectra are collected at different depths within the stratum corneum by moving the focal point of the laser.[8] Measurements are typically taken before and at various time points after the application of the formulation.
- Analysis: The intensity of the characteristic Raman peaks of **1-Phenoxyethanol** is used to determine its concentration at each depth. This allows for the generation of a concentration-depth profile of **1-Phenoxyethanol** in the stratum corneum.[8]


Stratum Corneum Sampling using Tape Stripping

Tape stripping is a minimally invasive technique to sequentially remove layers of the stratum corneum to determine the amount of a substance that has penetrated into this skin layer.

- Procedure: After the application of the **1-Phenoxyethanol** formulation for a specific duration, adhesive tapes are successively applied to the same area of the skin with firm pressure and then rapidly removed.[12]
- Sample Collection: Each tape strip removes a layer of corneocytes. A series of tape strips are collected to sample the stratum corneum at different depths.[13]
- Extraction and Analysis: The **1-Phenoxyethanol** is extracted from each tape strip using a suitable solvent. The amount of **1-Phenoxyethanol** in the extract is then quantified by an analytical method like HPLC.[14]
- Data Interpretation: The amount of **1-Phenoxyethanol** on each tape strip provides information about its distribution within the stratum corneum.[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro skin penetration study using Franz Diffusion Cells.

[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Skin Penetration Study using Franz Diffusion Cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigation on skin permeation of 2-phenoxyethanol and its relevance to formulation development for baby wipes - UCL Discovery [discovery.ucl.ac.uk]
- 2. A comparative study of the in vitro permeation of 2-phenoxyethanol in the skin PAMPA model and mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. youtube.com [youtube.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-rnr.eu [cancer-rnr.eu]
- 13. Tape stripping method - Alitretinoin versus phototherapy as the first-line treatment in adults with severe chronic hand eczema: the ALPHA RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative study on the skin penetration of different 1-Phenoxyethanol formulations]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8569426#a-comparative-study-on-the-skin-penetration-of-different-1-phenoxyethanol-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com